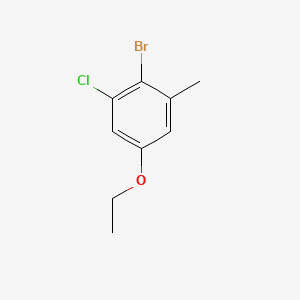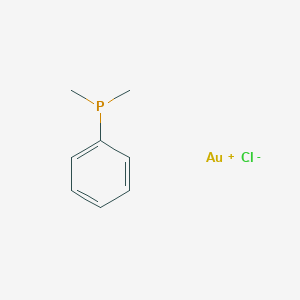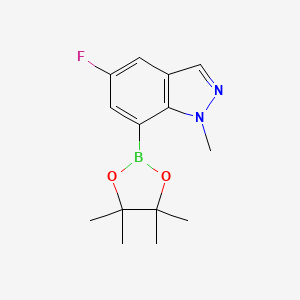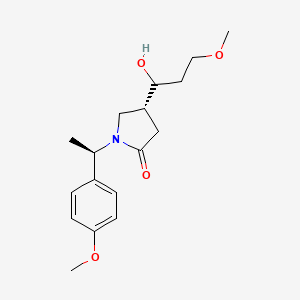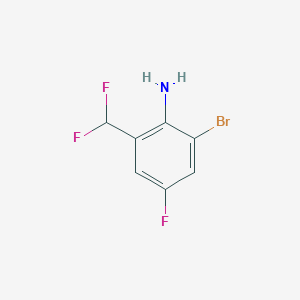
Tert-butyl (trans-2-formylcyclohexyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (trans-2-formylcyclohexyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a formyl group, and a cyclohexyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (trans-2-formylcyclohexyl)carbamate typically involves the reaction of trans-2-formylcyclohexanol with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (trans-2-formylcyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic or acidic conditions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted carbamates.
Applications De Recherche Scientifique
Tert-butyl (trans-2-formylcyclohexyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving carbamates.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl (trans-2-formylcyclohexyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, thereby inhibiting their activity. This interaction can affect various biochemical pathways, depending on the specific target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the formyl group.
Tert-butyl (trans-2-hydroxycyclohexyl)carbamate: Similar but has a hydroxyl group instead of a formyl group.
Uniqueness
Tert-butyl (trans-2-formylcyclohexyl)carbamate is unique due to the presence of both the formyl and carbamate groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable compound in synthetic chemistry and other applications.
Propriétés
Formule moléculaire |
C12H21NO3 |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
tert-butyl N-[(1R,2R)-2-formylcyclohexyl]carbamate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h8-10H,4-7H2,1-3H3,(H,13,15)/t9-,10+/m0/s1 |
Clé InChI |
KNQREOBBZDSHPN-VHSXEESVSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1C=O |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCCCC1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






